molecular formula C9H15Cl2N3O B1421791 2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride CAS No. 1251924-99-8

2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride

Cat. No.: B1421791
CAS No.: 1251924-99-8
M. Wt: 252.14 g/mol
InChI Key: VFBUZCQLNZXUAP-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride” is a chlorinated propanamide derivative featuring a trimethyl-substituted pyrazole ring. Its structure includes a 2-chloropropanamide moiety linked to the 4-position of a 1H-pyrazole ring, with three methyl groups attached to the pyrazole nitrogen. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O.ClH/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3;/h5H,1-4H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBUZCQLNZXUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C(C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Parent Compound

  • Starting Materials : The synthesis often begins with 1,3,5-trimethylpyrazole and a suitable chloroacetyl derivative.
  • Reaction Conditions : The reaction typically involves acylation of the pyrazole ring with chloroacetyl chloride in the presence of a base like triethylamine or pyridine to facilitate the reaction.
  • Purification : The resulting amide is purified using standard techniques such as recrystallization or chromatography.

Conversion to Hydrochloride Salt

  • Salt Formation : The parent compound is converted to its hydrochloride salt by dissolving it in a solvent like ethanol or methanol and adding hydrochloric acid. The mixture is then evaporated to obtain the hydrochloride salt.
  • Purification of Salt : The salt is purified by recrystallization from an appropriate solvent system.

Detailed Synthesis Protocol

Protocol for this compound

  • Synthesis of Parent Compound :

    • Step 1 : To a solution of 1,3,5-trimethylpyrazole in dichloromethane, add chloroacetyl chloride and triethylamine. Stir at room temperature for several hours.
    • Step 2 : Purify the resulting product using column chromatography.
  • Conversion to Hydrochloride Salt :

    • Step 3 : Dissolve the purified amide in ethanol and add hydrochloric acid dropwise. Stir for a few minutes.
    • Step 4 : Evaporate the solvent under reduced pressure to obtain the hydrochloride salt.

Data and Research Findings

Parameter Value/Description
Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14 g/mol
Synthesis Yield Typically high, dependent on reaction conditions
Purification Method Recrystallization or chromatography

Research findings indicate that the yield and purity of the compound are significantly influenced by the choice of solvents, reaction temperatures, and purification methods. Efficient synthesis protocols aim to optimize these factors to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that pyrazole-containing compounds exhibit promising anticancer activities. For instance, derivatives similar to 2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride have been evaluated for their cytotoxic potential against various cancer cell lines:

  • Cytotoxicity Studies : Compounds with structural similarities have shown significant inhibitory effects on cell proliferation in cancer lines such as MCF-7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, one study reported an IC50 value of 3.79 µM against MCF7 cells for a structurally related compound .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of specific enzymes or pathways involved in cell cycle regulation. Pyrazole derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Anti-inflammatory Properties

In addition to their anticancer effects, pyrazole derivatives are also being explored for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs):

  • Clinical Relevance : Compounds with a pyrazole scaffold are being developed as non-steroidal anti-inflammatory drugs (NSAIDs). They have shown efficacy in reducing inflammation and pain in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is critical for optimizing their therapeutic potential:

CompoundActivityIC50 ValueTarget
Compound AAnticancer3.79 µMMCF7
Compound BAnti-inflammatory12.50 µMCOX Inhibition
Compound CAntimicrobial42.30 µMVarious Bacteria

This table summarizes findings from various studies that highlight the relationship between structural modifications and biological activity.

Case Studies

Several case studies illustrate the practical applications of pyrazole derivatives:

  • Case Study 1 : A derivative similar to this compound was tested against different cancer cell lines, showing varied efficacy based on structural modifications. The study indicated that specific substitutions enhanced cytotoxicity significantly compared to the parent compound .
  • Case Study 2 : Research involving the synthesis of novel pyrazole derivatives led to the identification of compounds with selective activity against Leishmania parasites, showcasing the versatility of pyrazole-based scaffolds in addressing neglected tropical diseases .

Mechanism of Action

The mechanism of action of 2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct pyrazole-carboxamide derivatives synthesized via coupling reactions (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)pyrazole-4-carboxamides) . Below is a detailed comparison based on substituents, physicochemical properties, and synthesis:

Table 1: Structural and Physicochemical Comparison

Compound Name (Example) Core Structure Key Substituents Melting Point (°C) Yield (%) Solubility Features Reference
2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide HCl Propanamide + pyrazole 2-Cl, trimethylpyrazole, HCl salt Not reported N/A Likely high polar solubility N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide + pyrazole 5-Cl, 4-CN, aryl groups 133–135 68 Moderate (chloroform/ethanol)
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Pyrazole-carboxamide + pyrazole 5-Cl, 4-CN, 4-Cl-Ph, aryl 171–172 68 Low (DMF/ethanol)
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3c) Pyrazole-carboxamide + pyrazole 5-Cl, 4-CN, p-tolyl 123–125 62 Moderate (ethanol)

Key Differences and Implications:

Core Structure :

  • The target compound contains a propanamide backbone , while analogs in are pyrazole-carboxamides . The propanamide structure may confer greater conformational flexibility and altered hydrogen-bonding capacity compared to the rigid pyrazole-carboxamide framework .

Substituents: The target’s 2-chloro substituent differs from the 5-chloro position in compounds, which could influence electronic effects and reactivity. The trimethylpyrazole group in the target contrasts with cyano and aryl substituents in analogs. Cyano groups enhance electrophilicity and binding to biological targets, whereas trimethyl groups may improve lipophilicity .

Synthesis :

  • compounds are synthesized via EDCI/HOBt-mediated coupling in DMF , but the target compound’s synthesis is unreported. The hydrochloride salt suggests a possible acidification step post-synthesis, which is absent in neutral analogs.

Physicochemical Properties: The hydrochloride salt in the target likely increases water solubility compared to neutral analogs (e.g., 3a–3c), which rely on chloroform or ethanol for purification . Melting Points: The target’s melting point is unreported, but analogs with electron-withdrawing groups (e.g., 3b: 4-Cl-Ph) show higher melting points (171–172°C) due to stronger intermolecular forces .

Spectroscopic Data :

  • Analogs in show characteristic $ ^1H $-NMR peaks for pyrazole protons (δ 7.4–8.1) and substituents (e.g., δ 2.66 for methyl groups) . The target’s spectral profile would differ due to its propanamide chain and trimethylpyrazole moiety.

Limitations of Available Evidence:

  • No direct data on the target compound’s bioactivity, stability, or pharmacokinetics.
  • Structural analogs in are optimized for agrochemical applications (e.g., fungicidal activity), whereas the target’s trimethylpyrazole group may align with pharmaceutical use.

Biological Activity

2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF73.79Induction of apoptosis
Compound BA54926.00Inhibition of cell proliferation
Compound CNCI-H4600.08Autophagy induction

These studies highlight the potential of pyrazole compounds in targeting cancer cells through various mechanisms such as apoptosis and autophagy induction .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. A study involving various pyrazole compounds demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6:

Compound Cytokine Inhibition (%) Concentration (µM)
Compound D76% TNF-α10
Compound E86% IL-61

These results suggest that pyrazole derivatives can effectively modulate inflammatory responses, making them candidates for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative exhibited an IC50 value of 25 nM against CDK2, indicating potent inhibitory activity .
  • Modulation of Apoptosis Pathways : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death through intrinsic and extrinsic mechanisms .
  • Cytokine Regulation : Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated tissue damage .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in preclinical models:

  • Study 1 : A series of pyrazole compounds were tested against breast cancer cell lines (MCF7) and showed significant cytotoxicity with IC50 values ranging from 3.79 µM to 12.50 µM, indicating their potential as anticancer agents .
  • Study 2 : In a carrageenan-induced rat paw edema model, certain pyrazole derivatives demonstrated potent anti-inflammatory effects comparable to standard treatments like ibuprofen, achieving up to 78% inhibition at specific doses .

Q & A

Q. What are the standard synthetic protocols for 2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride?

The synthesis typically involves reacting 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key conditions include:

  • Solvent : Dichloromethane or similar inert organic solvents.
  • Temperature : Room temperature or controlled heating (20–40°C).
  • Purification : Recrystallization or column chromatography for isolating the product .
    Variations may include adjusting stoichiometry or reaction time to optimize yield.

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity.
  • Chromatography : HPLC (≥98% purity threshold) for quantitative analysis.
  • Crystallography : X-ray diffraction to resolve dimeric structures stabilized by N–H···O and C–H···O interactions .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns.

Q. What are the primary research applications of this compound?

  • Proteomics : Used as a biochemical reagent to study protein interactions and enzymatic inhibition mechanisms.
  • Medicinal Chemistry : Investigated for antileishmanial/antimalarial activity via structure-activity relationship (SAR) studies.
  • Material Science : Serves as a precursor for synthesizing polymers with tailored thermal stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields using statistical experimental design?

Statistical methods like Response Surface Methodology (RSM) or Taguchi orthogonal arrays reduce trial-and-error approaches. For example:

  • Variables : Solvent polarity, temperature, and base concentration.
  • Output : Maximize yield while minimizing byproducts.
    Evidence from chemical engineering frameworks (e.g., CRDC’s RDF2050112) supports integrating computational models to predict optimal conditions .

Q. How to address contradictions in biological activity data across studies?

Contradictions may arise from:

  • Purity discrepancies : Validate via HPLC and LC-MS to rule out impurities.
  • Assay variability : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
  • Structural analogs : Compare with derivatives (e.g., 2-chloro-N-(1,3,5-dimethyl-1H-pyrazol-4-yl)acetamide) to isolate substituent effects .

Q. What computational methods aid in designing derivatives with enhanced activity?

  • Quantum Chemical Calculations : Predict reactivity using Fukui indices or electrostatic potential maps.
  • Molecular Dynamics : Simulate binding affinities to biological targets (e.g., Leishmania enzymes).
  • ICReDD’s Feedback Loop : Combine experimental data with machine learning to refine synthetic pathways .

Q. How does the compound’s stability vary under hydrolytic conditions?

Hydrolysis studies in acidic/basic media reveal:

  • Acidic Conditions : Cleavage of the amide bond to yield carboxylic acid and pyrazole derivatives.
  • Basic Conditions : Potential dechlorination or ring modification.
    Monitor degradation via TLC or in-situ FTIR to identify intermediates .

Q. What analytical techniques resolve challenges in quantifying trace impurities?

  • Derivatization : Use Girard’s reagent T (DNPH) for carbonyl-containing impurities.
  • Ion-Pair Chromatography : Separate charged byproducts in reverse-phase systems.
  • High-Resolution MS : Detect low-abundance impurities with ppm-level sensitivity .

Q. How to validate the compound’s role in enzyme inhibition mechanisms?

  • Kinetic Assays : Measure Michaelis-Menten constants (Km, Vmax) with/without the inhibitor.
  • Docking Simulations : Map binding poses using AutoDock or Schrödinger.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. What strategies improve scalability without compromising purity?

  • Flow Chemistry : Enhance heat/mass transfer for exothermic reactions.
  • Membrane Separation : Remove unreacted starting materials via nanofiltration.
  • Quality-by-Design (QbD) : Align process parameters with ICH guidelines for robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride

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